4-Methylphenetole

Übersicht

Beschreibung

It is a colorless liquid with a molecular weight of 136.19 g/mol, a boiling point of 201°C, and a density of 0.958 g/cm³ . This compound is soluble in organic solvents such as ethanol, ether, and acetone . It is commonly used as an ingredient in spices and flavors to impart fragrance and aroma to products .

Vorbereitungsmethoden

4-Methylphenetole can be synthesized through various methods. One common synthetic route involves the reaction of toluene with ethanol . This reaction typically requires the presence of a catalyst and is carried out under controlled conditions to ensure the desired product is obtained.

Another method involves the Williamson ether synthesis, which entails the reaction of an alkoxide ion with a primary alkyl halide or sulfate ester . For instance, sodium ethoxide can be prepared by dissolving sodium metal in absolute ethanol. This sodium ethoxide is then reacted with bromobenzene under reflux conditions to produce this compound .

Analyse Chemischer Reaktionen

4-Methylphenetole undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from the oxidation of this compound include carboxylic acids and aldehydes.

Reduction: Reduction reactions often employ reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert this compound into alcohols or other reduced forms.

Substitution: Substitution reactions involve replacing one functional group with another. Common reagents for these reactions include halogens and nucleophiles. The major products formed from substitution reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Industrial Applications

4-Methylphenetole is utilized as an intermediate in the synthesis of various chemical compounds. Its ether functional group makes it valuable in organic synthesis, particularly in producing pharmaceuticals and agrochemicals.

Table 1: Common Applications of this compound

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Synthesis of analgesics and anti-inflammatory drugs |

| Agrochemicals | Intermediate in pesticide formulations |

| Flavors and Fragrances | Used as a flavoring agent in food products |

| Polymer Chemistry | Component in the production of polymers |

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a precursor for synthesizing various active pharmaceutical ingredients (APIs). Its structure allows for modifications that enhance pharmacological properties.

Case Study: Synthesis of Analgesics

A study demonstrated the synthesis of a novel analgesic compound using this compound as a starting material. The compound exhibited significant pain-relieving properties comparable to existing medications. The synthetic route involved several steps, including alkylation and oxidation reactions, showcasing the versatility of this compound in drug development .

Research has indicated that this compound can be used in environmental applications, particularly in the assessment of soil and water contamination due to its stability and persistence in various environments.

Case Study: Soil Contamination Assessment

A field study assessed the degradation of this compound in contaminated soils. The results showed that while it is relatively stable, microbial degradation pathways were identified, indicating potential bioremediation strategies for contaminated sites .

Toxicity Studies

Toxicity studies indicate that while this compound exhibits low acute toxicity, it can cause skin irritation upon prolonged exposure. Regulatory bodies recommend handling it with care and implementing safety measures during its use .

Wirkmechanismus

The mechanism of action of 4-Methylphenetole involves its interaction with molecular targets and pathways within biological systems. As an aromatic ether, it can interact with enzymes and receptors, influencing various biochemical processes. The specific molecular targets and pathways depend on the context in which this compound is used, such as in chemical reactions or biological studies.

Vergleich Mit ähnlichen Verbindungen

4-Methylphenetole can be compared with other similar compounds, such as:

Phenetole (Ethoxybenzene): Both compounds are aromatic ethers, but phenetole lacks the methyl group present in this compound. This structural difference influences their chemical properties and reactivity.

4-Ethoxytoluene: This compound is structurally similar to this compound, with an ethoxy group instead of a methyl group.

2,4-Diamino-5-methylphenetole HCl: This compound is used in hair dyes and colorants, highlighting its application in the cosmetic industry.

This compound’s unique combination of aromatic and ether functionalities makes it a versatile compound with diverse applications in various fields.

Biologische Aktivität

4-Methylphenetole, also known as p-methylphenetole or 1-ethoxy-4-methylbenzene, is an organic compound with the molecular formula and a molecular weight of approximately 136.19 g/mol. It has garnered attention in various fields of research, particularly in medicinal chemistry and environmental science, due to its biological activity and potential applications.

- IUPAC Name: 1-Ethoxy-4-methylbenzene

- CAS Number: 622-60-6

-

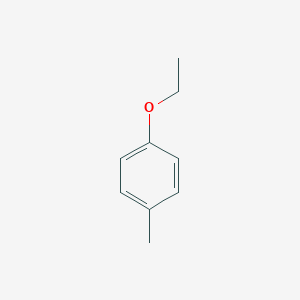

Molecular Structure:

Anticancer Properties

Recent studies have explored the cytotoxic effects of compounds related to this compound. For instance, a study investigated the anti-proliferative effects of phenoxyacetamide derivatives against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). While this compound itself was not the primary focus, analogs showed promising results with IC50 values around 13 μM for certain derivatives, indicating potential for further development in cancer therapeutics .

Neuroprotective Effects

Research has indicated that compounds with similar structures to this compound may exhibit neuroprotective properties. For example, studies on related alkyl phenols have suggested that they can modulate oxidative stress and inflammation pathways in neuronal cells, which could be beneficial in conditions like Alzheimer’s disease .

Environmental Impact

This compound has been studied for its environmental persistence and potential toxicity. A case study highlighted its behavior in riverine sediments, noting that certain phenolic compounds can accumulate and affect aquatic ecosystems. This raises concerns about its environmental safety and necessitates further investigation into its degradation pathways and ecological effects .

Case Studies and Research Findings

The biological activity of this compound and its analogs can be attributed to several mechanisms:

- Cytotoxicity : Induction of apoptosis in cancer cells through modulation of signaling pathways such as p53 stabilization.

- Antioxidant Activity : Compounds may scavenge free radicals, reducing oxidative damage in neuronal tissues.

- Environmental Persistence : The compound's structure allows for resistance to biodegradation, leading to accumulation in sediments.

Eigenschaften

IUPAC Name |

1-ethoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-3-10-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWPHHNIHLTAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060756 | |

| Record name | Benzene, 1-ethoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-60-6 | |

| Record name | 1-Ethoxy-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-ethoxy-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylphenetole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-ethoxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-ethoxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylphenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.